

An In-depth Technical Guide to 5-Chloro-1-pentene

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Compound of Interest

Compound Name: 5-Chloro-1-pentene

Cat. No.: B1630857

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This guide provides a comprehensive overview of the chemical and physical properties of **5-Chloro-1-pentene**, tailored for researchers, scientists, and professionals in drug development. It includes key molecular data, a representative experimental protocol, and a logical workflow diagram.

Core Molecular and Physical Data

5-Chloro-1-pentene is a halogenated alkene used as a reagent in organic synthesis. Its terminal double bond and chloroalkane functionality make it a versatile building block for introducing a five-carbon chain with reactive sites at both ends. The fundamental molecular properties are summarized below.

Property	Value
Molecular Formula	C ₅ H ₉ Cl[1][2][3][4][5][6]
Molecular Weight	104.58 g/mol [1][2][3][5]
IUPAC Name	5-chloropent-1-ene[1][2][3]
CAS Number	928-50-7[1][3][5]
Canonical SMILES	C=CCCCI[2][3][4]
Density	0.889 g/cm ³ [4]
Boiling Point	101.8°C at 760 mmHg[4]
Flash Point	7.3°C[4]
Refractive Index	1.42[4]
Rotatable Bond Count	3[2][3][4]

Experimental Protocols

Due to its structure, **5-Chloro-1-pentene** is an excellent substrate for nucleophilic substitution reactions at the chlorinated carbon and for addition reactions at the double bond. Below is a generalized experimental protocol for a typical nucleophilic substitution reaction.

Objective: To synthesize an ether by reacting **5-Chloro-1-pentene** with a sodium alkoxide. This protocol is representative of a Williamson ether synthesis.

Materials:

- **5-Chloro-1-pentene**
- Sodium alkoxide (e.g., sodium ethoxide)
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
- Round-bottom flask
- Magnetic stirrer and stir bar

- Condenser
- Heating mantle
- Inert atmosphere setup (e.g., nitrogen or argon line)
- Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Methodology:

- **Reaction Setup:** Assemble a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
- **Reagent Addition:** Dissolve the sodium alkoxide in the anhydrous solvent within the flask. Stir the solution until the alkoxide is fully dissolved.
- **Substrate Addition:** Add **5-Chloro-1-pentene** dropwise to the stirred alkoxide solution at room temperature. An exothermic reaction may be observed.
- **Reaction Conditions:** After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 60-80°C) and maintain it for several hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
- **Purification:** Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by fractional distillation or column chromatography to yield the final ether.

Logical and Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of a derivative from **5-Chloro-1-pentene**, as described in the protocol above.



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Caption: A logical workflow for a nucleophilic substitution reaction using **5-Chloro-1-pentene**.

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